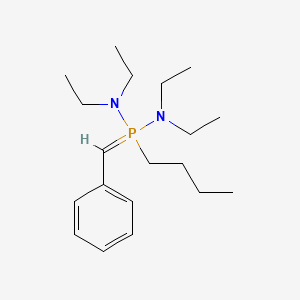
1-Benzylidene-1-butyl-N,N,N',N'-tetraethyl-lambda~5~-phosphanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine is a complex organophosphorus compound It is characterized by the presence of a benzylidene group, a butyl chain, and a tetraethyl-lambda~5~-phosphanediamine moiety
Méthodes De Préparation
The synthesis of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylidene chloride with butyl lithium to form a benzylidene-butyl intermediate. This intermediate is then reacted with N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or butyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and butyl groups play a crucial role in binding to these targets, while the tetraethyl-lambda~5~-phosphanediamine moiety modulates the compound’s reactivity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s ability to form stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine can be compared with other similar compounds, such as:
1-Benzylidene-1-butyl-N,N,N’,N’-tetramethyl-lambda~5~-phosphanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and applications due to the smaller size of the methyl groups.
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneamine: This compound lacks the amine functionality, resulting in different chemical properties and applications.
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneoxide:
Propriétés
Numéro CAS |
112313-43-6 |
|---|---|
Formule moléculaire |
C19H35N2P |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[benzylidene-butyl-(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H35N2P/c1-6-11-17-22(20(7-2)8-3,21(9-4)10-5)18-19-15-13-12-14-16-19/h12-16,18H,6-11,17H2,1-5H3 |
Clé InChI |
SZKLTCREFFSIGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=CC1=CC=CC=C1)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


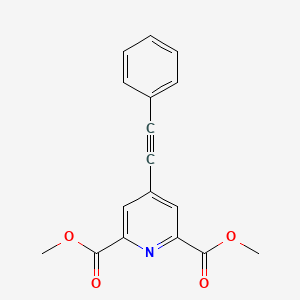

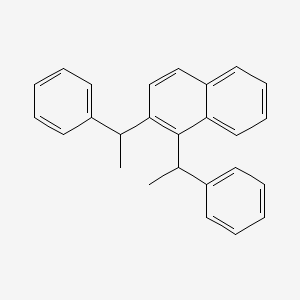
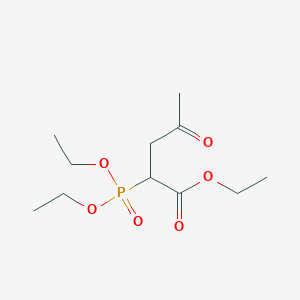
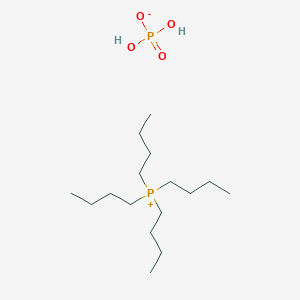
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
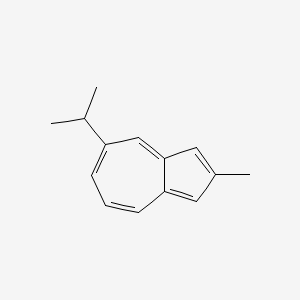

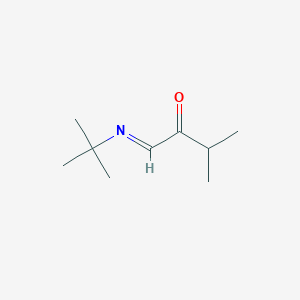
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
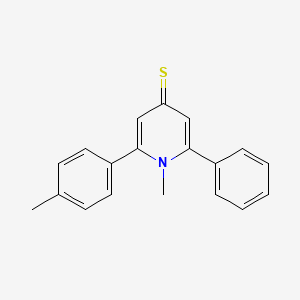

![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
